molecular formula C20H31N3O2S2 B7881768 PHT-427 CAS No. 1178893-77-0

PHT-427

Cat. No.: B7881768
CAS No.: 1178893-77-0
M. Wt: 409.6 g/mol
InChI Key: BYWWNRBKPCPJMG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

PHT-427 primarily targets the pleckstrin homology (PH) domains of Akt and Phosphatidylinositide-Dependent Protein Kinase 1 (PDPK1) . These proteins play a critical role in activating proliferation and survival pathways within cancer cells .

Mode of Action

This compound binds with high affinity to the PH domains of both PDPK1 and Akt . This binding inhibits Akt and PDPK1 signaling and their downstream targets .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Phosphatidylinositol 3-Kinase (PI3K)/Akt/PDPK1 signaling pathway . By inhibiting Akt and PDPK1, this compound disrupts this pathway, which plays a critical role in activating proliferation and survival pathways within cancer cells .

Pharmacokinetics

This compound exhibits a relatively short plasma half-life of 1.4 hours . The compound shows significant antitumor activity when administered orally, with up to 80% inhibition of tumor growth observed in the most sensitive tumors . It has been reported that this compound causes no weight loss or change in blood chemistry when given for more than five days .

Result of Action

The presence of this compound significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway . This results in the suppression of AKT/PDK1 expression and the induction of high oxidative stress levels that trigger apoptosis .

Action Environment

The efficacy of this compound can be influenced by the genetic makeup of the tumor. For instance, tumors with PIK3CA mutation were found to be the most sensitive to this compound, while K-Ras mutant tumors were the least sensitive

Biochemical Analysis

Biochemical Properties

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide interacts with enzymes and proteins such as Akt and PDPK1 . It binds with high affinity to the PH domains of both PDPK1 and Akt . This interaction inhibits Akt and PDPK1 signaling and their downstream targets .

Cellular Effects

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide has significant effects on various types of cells and cellular processes. It influences cell function by inactivating the PI3K/AKT/PDK1 pathway . This leads to its antiproliferative and proapoptotic activity . It also produces high oxidative stress levels that induce apoptosis .

Molecular Mechanism

The molecular mechanism of 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves binding interactions with biomolecules and changes in gene expression. It binds to the PH domains of Akt and PDPK1, inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of Akt and PDPK1 .

Temporal Effects in Laboratory Settings

Over time, 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide continues to inhibit Akt and PDPK1 signaling and their downstream targets in sensitive but not resistant cells and tumor xenografts . When given orally, it inhibits the growth of human tumor xenografts in immunodeficient mice .

Dosage Effects in Animal Models

The effects of 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide vary with different dosages in animal models. It has been shown to inhibit the growth of human tumor xenografts in immunodeficient mice, with up to 80% inhibition in the most sensitive tumors .

Metabolic Pathways

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is involved in the phosphatidylinositol 3-kinase/phosphatidylinositide-dependent protein kinase 1 (PDPK1)/Akt signaling pathway . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHT-427 typically involves the reaction of 4-dodecylbenzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWWNRBKPCPJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658014
Record name 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191951-57-1
Record name 4-Dodecyl-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191951-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PHT-427
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191951571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHT-427
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543K8ZN6LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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